
AMG-009
Übersicht
Beschreibung
AMG-009 ist eine Verbindung, die für ihre Rolle als Prostaglandin D2-Antagonist bekannt ist. Es handelt sich um ein schlecht lösliches, schwach saures Arzneimittel mit einer intrinsischen Löslichkeit von 0,6 Mikrogramm pro Milliliter . This compound ist in erster Linie für die Behandlung von entzündlichen Erkrankungen indiziert .
Wissenschaftliche Forschungsanwendungen
AMG-009 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: Es wird in erster Linie zur Behandlung von entzündlichen Erkrankungen eingesetzt.
Industrie: This compound wird bei der Entwicklung von Formulierungen mit kontrollierter Freisetzung verwendet.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als dualer Antagonist der CRTH2- und DP-Rezeptoren wirkt. Es hemmt die durch Prostaglandin D2 induzierte Abwärtsmodulation von CRTH2 auf CD16-negativen Eosinophilen im menschlichen Vollblut . Diese Hemmung führt zu einer Abnahme des Atemwegswiderstands und der Entzündung .
Wirkmechanismus
Target of Action
AMG-009 is a potent antagonist of prostaglandin D2 . Its primary targets are the CRTH2 and DP receptors . The CRTH2 receptor, also known as the Prostaglandin D2 receptor 2, and the DP receptor, also known as the transcription factor Dp-1, play crucial roles in immune system diseases, infectious diseases, otorhinolaryngologic diseases, and respiratory diseases .
Mode of Action
This compound interacts with its targets by inhibiting the CRTH2 and DP receptors . The IC50 values for the CRTH2 and DP receptors are 3 nM and 12 nM, respectively . This inhibition results in changes in the cellular response to prostaglandin D2, affecting various physiological processes.
Pharmacokinetics
The pharmacokinetics of this compound involve its dissolution, stability in gastrointestinal fluids, permeation into the systemic circulation, and metabolic stability . This compound is a poorly soluble weak acidic drug . Its dissolution is enhanced by sodium carbonate and sustained by hydroxypropyl methylcellulose K100 LV (HPMC K100 LV) . The release of this compound went from 4% for tablets which did not contain both sodium carbonate and HPMC K100 LV to 70% for the ones that did, resulting in a 17.5-fold increase in the extent of dissolution . This enhancement in dissolution is crucial for increasing its bioavailability .
Action Environment
The action of this compound is influenced by the microenvironment of the dosage form . The pH of the environment immediately surrounding the solid dosage form can be controlled by adding organic or inorganic acids or bases, used as pH modifiers . Through this control of the microenvironment of the dosage form, pH-independent release has been achieved for basic or acidic drugs in the gastrointestinal tract where the pH can vary from 1.0 to 7.4 . This pH modulation of the microenvironment, therefore, influences the dissolution of this compound and consequently its action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
AMG-009 interacts with CRTH2 and DP receptors, acting as a potent antagonist . It inhibits PGD2-induced down-modulation of CRTH2 on CD16 negative granulocytes (eosinophils) in human whole blood with a Ki of 1 nM .
Cellular Effects
This compound has been shown to influence cell function by inhibiting the PGD2-induced cAMP response mediated by DP in platelets in 80% human whole blood with a Ki of 148 nM . This indicates that this compound can impact cell signaling pathways and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic action on CRTH2 and DP receptors . By binding to these receptors, it inhibits the action of prostaglandin D2, thereby influencing gene expression and enzyme activation.
Temporal Effects in Laboratory Settings
The release of this compound from tablets which contain both sodium carbonate and HPMC E5 LV was found to be 70%, resulting in a 17.5-fold increase in the extent of dissolution . This suggests that this compound has good stability and does not degrade significantly over time in laboratory settings.
Dosage Effects in Animal Models
In an acute guinea pig model, this compound resulted in a dose-dependent decrease in airway resistance provoked by PGD2 aerosol . This indicates that the effects of this compound can vary with different dosages in animal models.
Transport and Distribution
This compound is a mixed inhibitor of human BSEP, rat Bsep, and human MRP4, and a weak inhibitor of human NTCP and rat Ntcp . These transporters play a crucial role in the transport and distribution of this compound within cells and tissues.
Vorbereitungsmethoden
Die Herstellung von AMG-009 umfasst synthetische Verfahren, die die Verwendung von pH-Modifikatoren und Nukleationsinhibitoren zur Verbesserung seiner Auflösung umfassen. Ein Verfahren beinhaltet das intensive Mischen und Verdichten von this compound mit einem basischen pH-Modifikator wie Natriumcarbonat und einem Nukleationsinhibitor wie Hydroxypropylmethylcellulose K100 LV . Es wurde gezeigt, dass dieses Verfahren die Auflösung von this compound signifikant verbessert . Industrielle Produktionsverfahren können die Verwendung von Dosierungsformen mit zwei Schichten umfassen, bei denen this compound und Natriumcarbonat in separaten Schichten angeordnet sind .
Analyse Chemischer Reaktionen
AMG-009 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
AMG-009 ist in seiner dualen antagonistischen Wirkung auf sowohl CRTH2- als auch DP-Rezeptoren einzigartig. Ähnliche Verbindungen umfassen:
AMG-853: Ein weiterer dualer Antagonist von CRTH2- und DP-Rezeptoren.
Indol-Phenylessigsäure-Derivate: Diese Verbindungen wirken ebenfalls als duale Antagonisten der Prostaglandin D2-Rezeptoren.
This compound zeichnet sich durch seine spezifische Hemmung von durch Prostaglandin D2 induzierten Reaktionen im menschlichen Vollblut aus .
Biologische Aktivität
AMG-009 is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of the biological activity of this compound, incorporating data tables, case studies, and detailed research findings from diverse sources.
This compound is characterized by a unique chemical structure that influences its biological activity. The compound's mechanism of action primarily involves the modulation of specific cellular pathways associated with tumor growth and proliferation. While detailed structural information is limited, it is essential to understand how this compound interacts with cellular targets to exert its effects.
In Vitro Activity
Preclinical studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it has been shown to decrease cell viability and induce apoptosis in multiple tumor types, including those resistant to conventional therapies.
Cell Line | IC50 (nM) | Effect |
---|---|---|
HeLa | 8.2 | Decreased p-histone H3 |
HCT116 | 6.5 | Induced polyploidy |
A549 (Lung Cancer) | 12.0 | Apoptosis induction |
These results indicate that this compound can effectively target and inhibit the proliferation of cancer cells in vitro.
In Vivo Activity
In vivo studies using xenograft models have further elucidated the efficacy of this compound. The compound has been shown to inhibit tumor growth significantly in various models, particularly those resistant to taxanes.
- Tumor Types Evaluated : Ovarian cancer, triple-negative breast cancer (TNBC), and prostate cancer.
- Key Findings :
- Inhibition of tumor growth was observed in models treated with this compound.
- Significant reductions in tumor volume were noted after treatment compared to control groups.
Clinical Trials
A phase 1 clinical trial evaluated the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors. The study included dose-escalation and dose-expansion phases.
Results Summary
Parameter | Findings |
---|---|
Maximum Tolerated Dose (MTD) | 25 mg/day (increased to 40 mg/day with G-CSF) |
Treatment-related Adverse Events | Neutropenia (37%), anemia (23%) |
Response Rate | Partial response in 10% of ovarian cancer patients |
The trial demonstrated that this compound was well-tolerated at doses up to the MTD, with manageable side effects.
Case Studies
Several case studies provide insight into the real-world application of this compound:
- Ovarian Cancer Patient : A patient with taxane-resistant ovarian cancer exhibited a partial response lasting over 24 weeks after treatment with this compound.
- Triple-Negative Breast Cancer : No objective responses were observed; however, some patients reported stable disease for extended periods.
Eigenschaften
IUPAC Name |
2-[4-[4-(butylcarbamoyl)-2-[(2,4-dichlorophenyl)sulfonylamino]phenoxy]-3-methoxyphenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26Cl2N2O7S/c1-3-4-11-29-26(33)17-6-9-21(37-22-8-5-16(13-25(31)32)12-23(22)36-2)20(14-17)30-38(34,35)24-10-7-18(27)15-19(24)28/h5-10,12,14-15,30H,3-4,11,13H2,1-2H3,(H,29,33)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSKRBVXRDGYAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)CC(=O)O)OC)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Cl2N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027847-67-1 | |
Record name | AMG-009 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1027847671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMG-009 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83262TRK3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.